Luvangetin

Catalog No.
S581063
CAS No.
483-92-1
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luvangetin

CAS Number

483-92-1

Product Name

Luvangetin

IUPAC Name

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3

InChI Key

XYPWCJWXFYYGPA-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C

Description

The exact mass of the compound Luvangetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383464. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Luvangetin is a naturally occurring compound classified as a coumarin, with the chemical formula C₁₅H₁₄O₄. It has been isolated from various plant species, including Zanthoxylum ailanthoides and Atalantia racemosa . This compound exhibits a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Like Claisen rearrangement or Wittig reactions to produce the desired structure .

Example Synthesis Procedure

  • Extraction: Isolate luvangetin from plant material using solvent extraction techniques.
  • Chemical Modification: Employ Claisen rearrangement or Wittig reaction for further structural modifications.
  • Purification: Purify the final product using chromatography techniques.

Luvangetin exhibits a range of biological activities, particularly notable for its antimicrobial properties. Research has demonstrated its effectiveness against common hospital pathogens such as Staphylococcus aureus and Escherichia coli, primarily by disrupting bacterial cell membrane structures . Furthermore, studies have indicated potential anti-inflammatory and anticancer effects, highlighting its therapeutic promise in treating various conditions.

The synthesis of luvangetin can be achieved through various methods. One common approach involves extracting the compound from natural sources like Zanthoxylum avicennae. Another method includes synthetic routes that may utilize starting materials such as simple coumarins or phenolic compounds, followed by specific

Luvangetin has promising applications in various fields:

  • Antimicrobial formulations: Its incorporation into nanoemulsions has been explored for treating infected wounds, showing significant antibacterial activity .
  • Pharmaceutical development: Due to its diverse biological activities, it is being investigated for potential use in developing new therapeutic agents.
  • Cosmetic formulations: Its antioxidant properties make it suitable for inclusion in skincare products aimed at promoting skin health.

Luvangetin shares structural and functional similarities with several other coumarins. Here are some comparable compounds:

Compound NameSource PlantNotable Activities
UmbelliferoneVarious plantsAntioxidant, antimicrobial
ScopoletinScopolia carniolicaAntimicrobial, anti-inflammatory
CoumarinVarious plantsAnticoagulant, antimicrobial
7-HydroxycoumarinMelilotus officinalisAnticoagulant, anti-cancer

Uniqueness of Luvangetin: Luvangetin stands out due to its specific antimicrobial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus, as well as its potential application in wound healing formulations, which may not be as pronounced in other coumarins.

XLogP3

2.8

Appearance

Powder

Other CAS

483-92-1

Wikipedia

Luvangetin

Dates

Modify: 2023-07-17

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